n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide
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Overview
Description
n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide is a chemical compound with the molecular formula C13H17N3O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism of action of n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: A core structure in many biologically active compounds.
2-Substituted benzimidazoles: Known for their antimicrobial and anticancer activities.
5-Fluoro-1H-benzo[d]imidazole: Studied for its anti-tubercular activity.
Uniqueness
n-Isopentyl-1h-benzo[d]imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-(3-methylbutyl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C13H17N3O/c1-9(2)5-6-14-13(17)10-3-4-11-12(7-10)16-8-15-11/h3-4,7-9H,5-6H2,1-2H3,(H,14,17)(H,15,16) |
InChI Key |
AUEXQPCHKRYUMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(C=C1)N=CN2 |
Origin of Product |
United States |
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